molecular formula C43H38O6P2 B011391 (-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside CAS No. 111137-94-1

(-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside

Cat. No. B011391
M. Wt: 712.7 g/mol
InChI Key: JSXASOKANKMOQO-UGZCQEKCSA-N
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Description

This compound is a complex organophosphorus compound. Organophosphorus compounds are often used in applications ranging from flame retardants to pesticides to chemical warfare agents . They can also serve as ligands in inorganic and organometallic chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving organometallic reagents . For instance, the synthesis of [1,1′-binaphthalene]-8,8′-diyl bis (diphenylphosphane) involves enantioselective synthesis .

Scientific Research Applications

  • As a Catalyst in Asymmetric Hydrogenation : This compound has been identified as an efficient catalyst in the asymmetric hydrogenation of dehydroamino acids and their esters, achieving high enantioselectivity up to 99.9% (Yonehara, Hashizume, Mori, Ohe, & Uemura, 1999).

  • Use in Asymmetric Hydroformylation : Research shows that derivatives of this compound can serve as catalysts in the asymmetric hydroformylation of various substrates, including vinyl acetate, allyl acetate, and p-methoxy-styrene (Kadyrov, Heller, & Selke, 1998).

  • Application in Amino Acid Precursor Hydrogenation : The compound has been found to be a stable and highly active catalyst for the asymmetric hydrogenation of amino acid precursors, yielding high enantiomeric excesses (Selke & Pracejus, 1986).

  • Enantioselective Reactions : Studies have indicated that certain chelates of this compound are potent catalysts for enantioselective reactions (Michalik, Freier, Schwarze, & Selke, 1995).

  • As Ligands in Asymmetric Hydrogenation : The compound has also been utilized in the synthesis of chiral crown ethers, which act as ligands in asymmetric hydrogenation processes (Faltin, Fehring, Kadyrov, Arrieta, Schareina, Selke, & Miethchen, 2010).

  • Enantioselectivity in Hydrogenation : It has shown high enantioselectivity in the hydrogenation of α-acetamidoacrylic acids (Sugi & Cullen, 1979).

  • Immobilization on Cation Exchangers : The immobilized form of this compound on cation exchangers has been used for hydrogenation of dehydroamino acids, maintaining high enantioselectivity (Selke, 1986).

Future Directions

While specific future directions for this compound are not available, research in the field of organophosphorus compounds is ongoing. For instance, phosphine ligand induced intercluster transformation is being explored , and kinetic resolution has been identified as a powerful tool for the synthesis of planar-chiral ferrocenes .

properties

IUPAC Name

[(2R,4aR,6S,7R,8S,8aR)-7-diphenylphosphanyloxy-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H38O6P2/c1-7-19-32(20-8-1)42-44-31-38-39(47-42)40(48-50(34-23-11-3-12-24-34)35-25-13-4-14-26-35)41(43(46-38)45-33-21-9-2-10-22-33)49-51(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,38-43H,31H2/t38-,39-,40+,41-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXASOKANKMOQO-UGZCQEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7)OC(O1)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7)O[C@@H](O1)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H38O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R SELKE - JOURNAL OF MOLECULAR …, 1986 - … SCIENCE BV PO BOX 211, 1000 …
Number of citations: 0

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